3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions
The systematic nomenclature of 3-aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing nitrogen functionalities. The preferred International Union of Pure and Applied Chemistry name for this compound is 1,2,3,4-tetrahydro-3-isoquinolinylmethanamine dihydrochloride, which accurately reflects the structural arrangement of the heterocyclic ring system and the aminomethyl substituent. Alternative systematic names include [(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanamine dihydrochloride, which specifies the stereochemical configuration when applicable. The compound is also recognized under several synonymous designations, including (1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine dihydrochloride and 3-isoquinolinemethanamine, 1,2,3,4-tetrahydro-, hydrochloride (1:2).
The nomenclatural system employed for this compound reflects the hierarchical organization of the isoquinoline ring system, where the tetrahydro prefix indicates the saturation of the pyridine portion of the bicyclic structure. The aminomethyl substituent at the 3-position represents a primary amine functionality attached to the heterocyclic framework through a methylene bridge. The dihydrochloride designation signifies the presence of two hydrochloride salt formations, indicating that both the ring nitrogen and the aminomethyl nitrogen atoms participate in protonation reactions under acidic conditions. This systematic approach to nomenclature ensures unambiguous identification of the compound across various scientific databases and regulatory frameworks.
The Chemical Abstracts Service registry number 54329-61-2 serves as the unique identifier for this specific salt form, distinguishing it from other stereoisomers or alternative salt formations of the parent compound. Additional registry numbers may apply to specific stereoisomeric forms or alternative salt preparations, reflecting the importance of precise chemical identification in pharmaceutical and research applications. The nomenclatural conventions also accommodate various stereochemical descriptors when the absolute configuration is specified, such as the (R) or (S) designations that may appear in certain contexts depending on the synthetic origin or isolation method of the compound.
Propriétés
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-3-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c11-6-10-5-8-3-1-2-4-9(8)7-12-10;;/h1-4,10,12H,5-7,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSUKJOECDCYRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696012 | |
| Record name | 1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54329-61-2 | |
| Record name | 1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
General Synthetic Strategies
The preparation of 3-aminomethyl-1,2,3,4-tetrahydroisoquinoline derivatives typically involves constructing the tetrahydroisoquinoline core followed by functionalization at the 3-position with an aminomethyl group. The final product is often isolated as the dihydrochloride salt for stability and ease of handling.
Key synthetic routes include:
Transfer Hydrogenation Approach
One of the most efficient methods to obtain enantiomerically enriched 3-aminomethyl-1,2,3,4-tetrahydroisoquinoline involves transfer hydrogenation of 3,4-dihydroisoquinolines using chiral ruthenium(II) complexes as catalysts.
- Mechanism : The 3,4-dihydroisoquinoline is reduced in the presence of a chiral Ru(II) catalyst, yielding the tetrahydroisoquinoline core with controlled stereochemistry at the 3-position.
- Catalysts : Commonly used catalysts are Ru(II) complexes coordinated with chiral diamine ligands, such as RuTsDPEN.
- Conditions : Typically performed under mild temperatures with hydrogen donors like formic acid/triethylamine azeotropes.
- Outcome : High enantiomeric excess and yields are reported, with the product isolated as the dihydrochloride salt for enhanced stability.
| Parameter | Details |
|---|---|
| Catalyst | Chiral Ru(II) complex (e.g., RuTsDPEN) |
| Hydrogen Source | Formic acid/triethylamine azeotrope |
| Temperature | Room temperature to reflux |
| Reaction Time | Several hours (2–24 h depending on scale) |
| Product Form | Dihydrochloride salt |
| Enantiomeric Excess | High (>90%) |
This method is referenced in the synthesis of 3(R)-aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride with molecular formula C10H16Cl2N2 and molecular weight 235.15 g/mol.
Pictet-Spengler Reaction and Cyclization
The Pictet-Spengler reaction remains a classical approach to build the tetrahydroisoquinoline skeleton by cyclization of β-arylethylamines with aldehydes or ketones.
- Procedure : Phenylalanine derivatives or phenylalanine alkyl esters undergo cyclization with formaldehyde or paraformaldehyde in acidic media (e.g., trifluoroacetic acid).
- Conditions : The reaction is typically conducted at room temperature or heated to reflux for 6–20 hours.
- Advantages : This method provides a straightforward route to the tetrahydroisoquinoline core with good yields (up to ~80% or more).
- Post-cyclization : The resulting tetrahydroisoquinoline intermediates are further modified to introduce the aminomethyl group.
| Step | Conditions | Yield (%) |
|---|---|---|
| Cyclization (Pictet-Spengler) | Phenylalanine ester + formaldehyde, TFA, RT to reflux, 6–20 h | ~80 |
| Isolation | Extraction and purification | High purity |
This approach is well-documented for the preparation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, which serve as precursors for aminomethyl substitution.
Mitsunobu Reaction for Aminoalkylation
The Mitsunobu protocol has been successfully applied to synthesize (S)-3-aminoethyl-1,2,3,4-tetrahydroisoquinoline, a close structural analogue, and can be adapted for aminomethyl derivatives.
- Methodology : The Mitsunobu reaction facilitates nucleophilic substitution of hydroxyl groups with amines under mild conditions.
- Advantages : Provides a stereoselective and mild route to introduce amino groups at the 3-position.
- Challenges : Earlier aminolysis and amide reduction methods were inadequate, requiring modified routes involving additional steps and intermediates.
- Outcome : The Mitsunobu-based synthesis yields the desired amino-substituted tetrahydroisoquinolines with good stereochemical control.
| Reaction Step | Description |
|---|---|
| Starting Material | TIQ-amino methyl ester |
| Reaction Type | Mitsunobu reaction (nucleophilic substitution) |
| Conditions | Mild temperature, appropriate solvents |
| Product | (S)-3-Aminoethyl-1,2,3,4-tetrahydroisoquinoline |
This method was reported in the South African Journal of Chemistry and provides a refined synthetic route for TIQ-diamines.
Alkylation and Amide Coupling Route
Another synthetic route involves alkylation of the tetrahydroisoquinoline core with substituted bromoacetic acid esters, followed by hydrolysis and amide coupling:
- Step 1 : Alkylation of 1,2,3,4-tetrahydroisoquinoline with 2-bromo-acetic acid methyl ester derivatives.
- Step 2 : Hydrolysis of the ester to the corresponding acid.
- Step 3 : Amide coupling with desired amines using coupling reagents.
- Step 4 : Conversion to the dihydrochloride salt by treatment with hydrochloric acid in isopropanol.
- Outcome : Enables the synthesis of diverse substituted tetrahydroisoquinolines, including aminomethyl derivatives, with high enantiomeric purity.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Alkylation | 2-bromo-acetic acid methyl ester, DCM, RT | Formation of ester intermediate |
| Hydrolysis | Aqueous LiOH, THF/H2O mixture, RT | Conversion to acid |
| Amide Coupling | Amine, coupling reagent, solvent | Formation of amide linkage |
| Salt Formation | HCl in isopropanol | Isolation as dihydrochloride salt |
This route is described in patent literature and is notable for its flexibility and scalability.
Reduction of Cyano or Acyl Precursors
Hydrogenation of cyano- or acyl-substituted dihydroisoquinolines over Raney nickel catalysts provides another preparative route:
- Starting Materials : 1-cyano-2-acetyl or related 1,2-dihydroisoquinolines.
- Catalyst : Raney nickel under hydrogen atmosphere.
- Advantages : Two-stage process avoids laborious workup and improves yields (~74% vs. 50% in prior art).
- Subsequent Steps : Hydrolysis and functional group transformations to install aminomethyl groups.
| Parameter | Details |
|---|---|
| Catalyst | Raney nickel |
| Solvent | Acetonitrile, DMF, or other inert solvents |
| Temperature | 0–100 °C (room temp preferred) |
| Reaction Time | 0.5–24 hours |
| Yield | Up to 74% overall |
This method leverages inexpensive starting materials and is suitable for large-scale synthesis.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations/Notes |
|---|---|---|---|
| Transfer Hydrogenation | Chiral Ru(II) catalyst, mild conditions | High enantioselectivity, good yield | Requires chiral catalyst |
| Pictet-Spengler Cyclization | Acid-catalyzed cyclization of phenylalanine esters | Straightforward core formation | Requires subsequent functionalization |
| Mitsunobu Reaction | Nucleophilic substitution for aminoalkylation | Mild, stereoselective | Multi-step, requires careful handling |
| Alkylation + Amide Coupling | Alkylation with bromoacetates + coupling | Flexible, scalable | Multi-step, needs purification |
| Raney Nickel Hydrogenation | Reduction of cyano/acyl precursors | High yield, cost-effective | Requires hydrogenation setup |
Research Findings and Considerations
- The transfer hydrogenation method using chiral Ru(II) complexes is well-validated for producing enantiomerically enriched products, essential for pharmaceutical applications.
- The Mitsunobu protocol, although more complex, offers a stereoselective alternative for aminoalkylation, especially when direct aminolysis fails.
- The Pictet-Spengler reaction remains a foundational synthetic step, often preceding further functionalization to the aminomethyl derivative.
- Patent literature provides detailed synthetic sequences and optimization parameters, highlighting the importance of reaction conditions such as solvent choice, temperature, and reaction time for yield and purity optimization.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Applications De Recherche Scientifique
Dopamine Receptor Modulation
3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride has been identified as an allosteric potentiator of the dopamine D1 receptor. This modulation can enhance the receptor's activity without directly activating it, which may lead to fewer side effects compared to traditional agonists. Research indicates that this compound can influence dopaminergic signaling pathways, making it a candidate for treating conditions such as Parkinson’s disease and schizophrenia.
Neuroprotective Effects
The compound exhibits neuroprotective properties that are particularly valuable in the context of neurodegenerative diseases like Alzheimer's disease (AD). Studies have shown that tetrahydroisoquinoline derivatives can reduce oxidative stress and inflammation in neuronal cells. This action is crucial as these factors contribute significantly to the pathogenesis of AD .
Treatment of Neurodegenerative Disorders
The potential of TIQ-diamine in treating neurodegenerative disorders is notable. Its ability to modulate neurotransmitter systems and provide neuroprotection suggests therapeutic benefits in conditions characterized by neuronal degeneration. For instance, tetrahydroisoquinoline derivatives have been studied for their effects on cognitive function and memory preservation in animal models of AD .
Antidepressant Activity
Research indicates that compounds related to 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline may possess antidepressant-like effects. The modulation of serotonin receptors and enhancement of dopaminergic activity are mechanisms through which these compounds can alleviate depressive symptoms.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of tetrahydroisoquinoline derivatives is essential for drug development. SAR studies have identified key functional groups that enhance receptor affinity and selectivity. For example, modifications to the tetrahydroisoquinoline ring system can lead to compounds with improved potency against specific receptors such as the kappa-opioid receptor .
Case Studies and Research Findings
Mécanisme D'action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules to modulate biological processes. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
The following section compares the target compound with structurally related tetrahydroisoquinoline derivatives, emphasizing substituent variations, synthetic routes, and physicochemical properties.
Structural and Functional Group Variations
Table 1: Key Structural Features of Tetrahydroisoquinoline Derivatives
Key Observations :
- Substituent Diversity: The target compound’s aminomethyl group contrasts with carboxamide derivatives (e.g., compounds 5–8), which feature bulky amine substituents linked to opioid receptor selectivity .
- Counterion Effects : Potassium and sodium salts (e.g., ) demonstrate how counterions influence crystallinity and stability, whereas dihydrochloride salts enhance aqueous solubility .
- Polarity and Lipophilicity : Hydroxy and hydroxymethyl groups () increase polarity, while trifluoromethyl groups () enhance lipophilicity, affecting membrane permeability .
Key Observations :
Activité Biologique
3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride (THIQ) is a compound that belongs to the tetrahydroisoquinoline family, known for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and related research findings.
Antimicrobial Properties
Research indicates that THIQ derivatives exhibit significant antimicrobial activity. A study highlighted that various THIQ analogs demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The structure-activity relationship (SAR) of these compounds suggests that modifications to the tetrahydroisoquinoline scaffold can enhance their antimicrobial efficacy .
Neuropharmacological Effects
THIQ compounds have been studied for their effects on neurotransmitter systems. Specifically, this compound has shown potential in modulating dopaminergic and adrenergic systems. In vivo studies reported weak partial agonist activity at beta-adrenoceptors, indicating a possible role in neuropharmacology . Additionally, the compound may influence neurotransmitter release and receptor interactions, which are critical in treating neurological disorders.
Anticancer Activity
The anticancer potential of THIQ derivatives has garnered attention in medicinal chemistry. Research has shown that certain THIQ compounds can inhibit cell proliferation in various cancer cell lines. For instance, structural modifications have led to increased potency against specific cancer types through mechanisms such as apoptosis induction and cell cycle arrest .
Summary of Biological Activities
Interaction with Receptors
The mechanisms by which this compound exerts its biological effects involve interactions with various receptors and enzymes. For instance:
- Adrenoceptors : The compound's weak agonist activity at beta-adrenoceptors suggests it may mimic catecholamines to some extent but binds differently due to structural variations .
- Enzymatic Inhibition : THIQ derivatives may inhibit specific enzymes involved in cancer cell proliferation pathways. This inhibition can lead to reduced tumor growth and increased apoptosis in malignant cells .
Structural Activity Relationship (SAR)
The SAR studies of THIQ compounds reveal that slight modifications in the molecular structure can significantly alter biological activity. For example:
- Adding functional groups can enhance antimicrobial properties.
- Modifying the nitrogen atom's position affects binding affinity to receptors.
Study 1: Antimicrobial Efficacy
A recent investigation focused on synthesizing various THIQ derivatives and testing their antimicrobial properties against clinical isolates. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL against resistant bacterial strains.
Study 2: Cancer Cell Line Testing
In another study, researchers evaluated the anticancer activity of this compound against several cancer cell lines (e.g., MCF-7 and HeLa). The compound demonstrated IC50 values ranging from 5 to 15 µM, indicating substantial antiproliferative effects.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via peptide coupling strategies using reagents like HOBt (1-hydroxybenzotriazole) and DCC (dicyclohexylcarbodiimide) in solvents such as THF or dichloromethane. For example, Boc-protected intermediates are coupled with amines (e.g., 2-piperidin-1-ylethylamine) followed by deprotection using acidic conditions (e.g., HCl/EtOAc) to yield the dihydrochloride salt .
- Characterization : Intermediates and final products are validated via H NMR, C NMR, and ESI-MS. For instance, H NMR chemical shifts for aromatic protons in the tetrahydroisoquinoline core appear at δ 6.7–7.2 ppm, while methylene groups adjacent to the amine moiety resonate at δ 3.2–4.0 ppm .
Q. How is purity assessed for this compound in academic research?
- Analytical Techniques :
- HPLC/LC-MS : Used to confirm >95% purity, with retention times cross-referenced against synthetic standards .
- Elemental Analysis : Matches calculated vs. observed C, H, N, and Cl content (e.g., CHClN requires C 51.51%, H 6.91%, N 12.01%) .
- Melting Point : Consistency with literature values (e.g., 172–185°C for related tetrahydroisoquinoline salts) ensures batch reproducibility .
Q. What are the key physicochemical properties of this compound relevant to in vitro assays?
- Calculated Properties :
| Property | Value |
|---|---|
| Molecular Weight | 234.07 g/mol |
| Topological Polar Surface Area | 50.4 Ų (suggesting moderate membrane permeability) |
| Hydrogen Bond Donors/Acceptors | 3/3 |
- Solubility : Freely soluble in water and polar aprotic solvents (e.g., DMSO), critical for biological assays .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up without compromising stereochemical integrity?
- Optimization Strategies :
- Solvent Selection : Replacing THF with CHCN improves coupling efficiency by reducing side reactions (e.g., epimerization) .
- Catalytic Additives : Use of NEt (triethylamine) stabilizes reactive intermediates during Boc deprotection .
- Purification : Gradient silica chromatography (e.g., 5–10% MeOH in CHCl) ensures high enantiomeric excess (>98%) for chiral variants .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Case Study : Discrepancies in dopamine receptor binding affinity (e.g., µ-opioid vs. κ-opioid selectivity) may arise from:
- Protonation State : The dihydrochloride salt’s zwitterionic form at physiological pH alters receptor interactions .
- Assay Conditions : Variations in buffer ionic strength (e.g., 50 mM Tris vs. PBS) impact ligand-receptor kinetics .
- Validation : Cross-validate using orthogonal assays (e.g., radioligand binding, functional cAMP assays) and molecular docking simulations .
Q. What structural modifications enhance selectivity for neurological targets (e.g., κ-opioid receptors)?
- SAR Insights :
- Validation : Comparative IC tables for analogues (e.g., compound 7 vs. 8 in ) guide rational design.
Q. What in vivo models are suitable for assessing neurotoxicity risks?
- Models :
- MPTP-Induced Parkinsonism : Rodent models treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) assess dopaminergic neuron protection .
- Microdialysis : Measures striatal dopamine release inhibition (e.g., 40% reduction at 10 mg/kg dosage) .
- Mitigation : Co-administration with antioxidants (e.g., glutathione) reduces oxidative stress markers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
